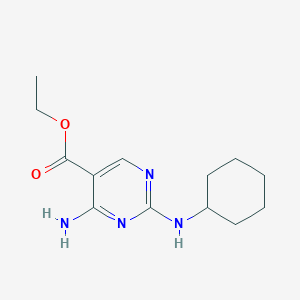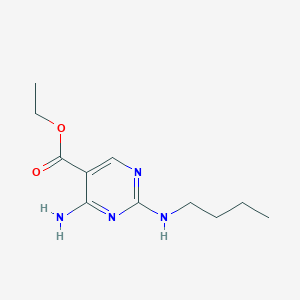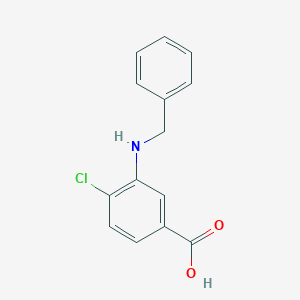![molecular formula C19H23NO4 B276620 2-{[4-(1,3-Benzodioxol-5-ylmethoxy)benzyl]amino}butan-1-ol](/img/structure/B276620.png)
2-{[4-(1,3-Benzodioxol-5-ylmethoxy)benzyl]amino}butan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{[4-(1,3-Benzodioxol-5-ylmethoxy)benzyl]amino}butan-1-ol, commonly known as BB-22, is a synthetic cannabinoid that has gained significant attention in recent years. This compound belongs to the class of indole-derived synthetic cannabinoids and has been used in various scientific research studies.
Wirkmechanismus
BB-22 acts as a potent agonist of CB1 and CB2 receptors, which are located throughout the body, including the brain and immune system. When BB-22 binds to these receptors, it activates a signaling pathway that leads to the release of neurotransmitters and other signaling molecules. This activation can lead to a range of effects, including pain relief, appetite stimulation, and relaxation.
Biochemical and Physiological Effects:
BB-22 has been shown to have a range of biochemical and physiological effects, including analgesic, anti-inflammatory, and anti-tumor properties. It has also been shown to affect appetite, body temperature, and blood pressure. However, further research is needed to fully understand the effects of BB-22 on the body and its potential therapeutic benefits.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using BB-22 in lab experiments is its high affinity for CB1 and CB2 receptors, making it a valuable tool for studying the cannabinoid receptor system. However, the limitations of using BB-22 include its potential toxicity and the lack of information on its long-term effects on the body.
Zukünftige Richtungen
There are many potential future directions for BB-22 research, including investigating its potential therapeutic benefits for various medical conditions, such as chronic pain and cancer. Further research is also needed to fully understand the effects of BB-22 on the body and its potential toxicity. Additionally, BB-22 could be used as a starting point for the development of new synthetic cannabinoids with improved therapeutic properties and reduced toxicity.
Synthesemethoden
BB-22 is synthesized through a multi-step process that involves the reaction of 1-(5-bromopentyl)-1H-indole-3-carboxylic acid with 4-(1,3-benzodioxol-5-ylmethoxy)benzylamine. The reaction is carried out in the presence of a suitable base and a solvent, such as dimethylformamide. The resulting product is then purified through column chromatography to obtain BB-22.
Wissenschaftliche Forschungsanwendungen
BB-22 has been used in various scientific research studies as a tool to investigate the cannabinoid receptor system. It has been shown to bind to both CB1 and CB2 receptors with high affinity, making it a valuable compound for studying the effects of cannabinoids on these receptors. BB-22 has also been used to investigate the effects of cannabinoids on the central nervous system and to study the potential therapeutic benefits of cannabinoids.
Eigenschaften
Produktname |
2-{[4-(1,3-Benzodioxol-5-ylmethoxy)benzyl]amino}butan-1-ol |
|---|---|
Molekularformel |
C19H23NO4 |
Molekulargewicht |
329.4 g/mol |
IUPAC-Name |
2-[[4-(1,3-benzodioxol-5-ylmethoxy)phenyl]methylamino]butan-1-ol |
InChI |
InChI=1S/C19H23NO4/c1-2-16(11-21)20-10-14-3-6-17(7-4-14)22-12-15-5-8-18-19(9-15)24-13-23-18/h3-9,16,20-21H,2,10-13H2,1H3 |
InChI-Schlüssel |
KDGVBCUKDIDRGP-UHFFFAOYSA-N |
SMILES |
CCC(CO)NCC1=CC=C(C=C1)OCC2=CC3=C(C=C2)OCO3 |
Kanonische SMILES |
CCC(CO)NCC1=CC=C(C=C1)OCC2=CC3=C(C=C2)OCO3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Ethyl 4-amino-2-[(2-phenylethyl)amino]-5-pyrimidinecarboxylate](/img/structure/B276538.png)






![2-({[5-(3-Chloro-2-methylphenyl)-2-furyl]methyl}amino)-1-phenylethanol](/img/structure/B276554.png)
![N-{[5-(3-chloro-2-methylphenyl)furan-2-yl]methyl}-3-ethoxypropan-1-amine](/img/structure/B276556.png)
![1-[5-(3-chloro-2-methylphenyl)furan-2-yl]-N-(tetrahydrofuran-2-ylmethyl)methanamine](/img/structure/B276557.png)
![2-Chloro-4-{[(5-methyl-2-thienyl)methyl]amino}benzoic acid](/img/structure/B276558.png)
![N-{[5-(3-chloro-4-fluorophenyl)furan-2-yl]methyl}-3-ethoxypropan-1-amine](/img/structure/B276559.png)
![2-{2-Methoxy-4-[(propylamino)methyl]phenoxy}ethanol](/img/structure/B276560.png)